Cas no 1049755-14-7 ((2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride)

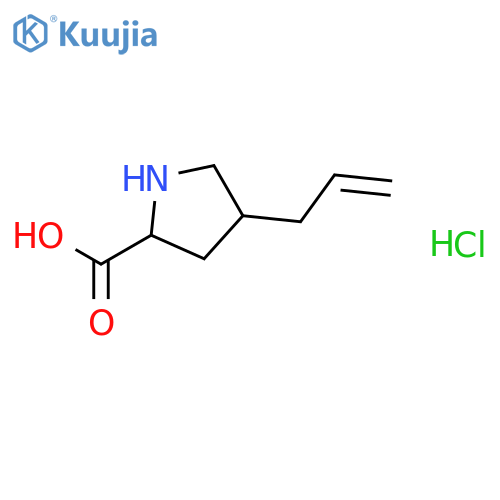

1049755-14-7 structure

商品名:(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride

CAS番号:1049755-14-7

MF:C8H14ClNO2

メガワット:191.655261516571

MDL:MFCD06659250

CID:1032919

PubChem ID:2762086

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride

- (2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid,hydrochloride

- AC1MC6BB

- AK120212

- KB-206804

- MolPort-003-794-709

- (R)-γ-allyl-L-ProHCl

- 1049755-14-7

- F10151

- (2S,4R)-4-Allylpyrrolidine-2-carboxylicacidhydrochloride

- AKOS006294358

- (2S,4R)-4-ALLYLPYRROLIDINE-2-CARBOXYLIC ACID HCL

- (2S,4R)-4-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride

- H-Pro(4-Allyl)-OH.HCl

- (2S,4R)-4-(PROP-2-EN-1-YL)PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE

- MFCD06659250

- DTXSID00376070

- (R)-gamma-allyl-L-proline-HCl

-

- MDL: MFCD06659250

- インチ: InChI=1S/C8H13NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h2,6-7,9H,1,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1

- InChIKey: QOKUYUBQOIDWLE-HHQFNNIRSA-N

- ほほえんだ: C=CC[C@@H]1C[C@@H](C(=O)O)NC1.Cl

計算された属性

- せいみつぶんしりょう: 191.07100

- どういたいしつりょう: 191.0713064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 168

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- PSA: 49.33000

- LogP: 1.75600

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB389114-500mg |

(R)-gamma-Allyl-L-proline-HCl |

1049755-14-7 | 500mg |

€892.00 | 2023-09-05 | ||

| Alichem | A109006516-1g |

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride |

1049755-14-7 | 95% | 1g |

$615.44 | 2023-09-04 | |

| Aaron | AR0095O8-1g |

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride |

1049755-14-7 | 95% | 1g |

$963.00 | 2025-02-17 | |

| Ambeed | A538987-250mg |

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride |

1049755-14-7 | 95% | 250mg |

$394.0 | 2025-03-18 | |

| A2B Chem LLC | AE26156-100mg |

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride |

1049755-14-7 | 95% | 100mg |

$160.00 | 2024-04-20 | |

| abcr | AB389114-500 mg |

(R)-gamma-Allyl-L-proline-HCl |

1049755-14-7 | 500 mg |

€892.00 | 2023-07-19 | ||

| Chemenu | CM198139-1g |

(2S,4R)-4-allylpyrrolidine-2-carboxylic acid hydrochloride |

1049755-14-7 | 95% | 1g |

$729 | 2021-06-09 | |

| 1PlusChem | 1P0095FW-100mg |

(2S,4R)-4-allylpyrrolidine-2-carboxylic acid hydrochloride |

1049755-14-7 | 95% | 100mg |

$209.00 | 2023-12-26 | |

| 1PlusChem | 1P0095FW-250mg |

(2S,4R)-4-allylpyrrolidine-2-carboxylic acid hydrochloride |

1049755-14-7 | 95% | 250mg |

$342.00 | 2023-12-26 | |

| Ambeed | A538987-100mg |

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride |

1049755-14-7 | 95% | 100mg |

$232.0 | 2025-03-18 |

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

1049755-14-7 ((2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride) 関連製品

- 3005-85-4(4-Methylpyrrolidine-2-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1049755-14-7)(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid hydrochloride

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):190.0/322.0/868.0